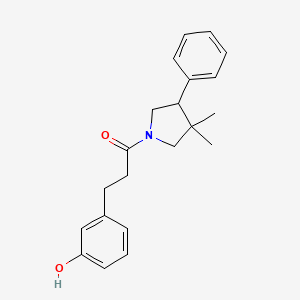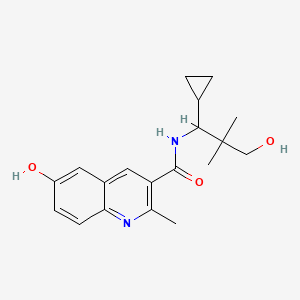
1-(3,3-Dimethyl-4-phenylpyrrolidin-1-yl)-3-(3-hydroxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-Dimethyl-4-phenylpyrrolidin-1-yl)-3-(3-hydroxyphenyl)propan-1-one is a chemical compound commonly known as DPPP. It is a synthetic substance that has been used in scientific research for various purposes. DPPP is a member of the cathinone family, which is a class of drugs that are structurally similar to amphetamines.
作用机制
The exact mechanism of action of DPPP is not well understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, motivation, and cognitive function.
Biochemical and Physiological Effects
DPPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to increase heart rate and blood pressure, and to cause vasoconstriction.
实验室实验的优点和局限性
One advantage of using DPPP in lab experiments is that it is a well-characterized compound with a known structure and synthesis method. This makes it easier to study and manipulate in the lab. However, one limitation is that DPPP is a synthetic substance, and its effects on biological systems may not be fully representative of natural compounds.
未来方向
There are several potential future directions for research on DPPP. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of interest is its effects on cognitive function, and its potential as a cognitive enhancer. Additionally, further research is needed to better understand the mechanism of action of DPPP and its effects on the central nervous system.
合成方法
The synthesis of DPPP involves several steps. The first step is the synthesis of 3-(3-hydroxyphenyl)propan-1-one, which is then reacted with 3,3-dimethyl-4-phenylpyrrolidine to produce DPPP. The synthesis of DPPP requires specialized equipment and expertise, and it is not a simple process.
科学研究应用
DPPP has been used in scientific research for various purposes. It has been studied for its potential use as a treatment for depression and anxiety disorders. DPPP has also been studied for its effects on the central nervous system, including its potential as a stimulant and its ability to enhance cognitive function.
属性
IUPAC Name |
1-(3,3-dimethyl-4-phenylpyrrolidin-1-yl)-3-(3-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-21(2)15-22(14-19(21)17-8-4-3-5-9-17)20(24)12-11-16-7-6-10-18(23)13-16/h3-10,13,19,23H,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCXHUZQEBMCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C2=CC=CC=C2)C(=O)CCC3=CC(=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethyl-4-phenylpyrrolidin-1-yl)-3-(3-hydroxyphenyl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Aminopyrimidin-4-yl)-methylamino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B7435227.png)

![6-hydroxy-N-[[1-(2-hydroxyethyl)cyclopentyl]methyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435257.png)
![6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide](/img/structure/B7435261.png)
![N-[4-(2,2-dimethylpropanoyl)phenyl]-1,9-dioxaspiro[5.5]undecane-4-carboxamide](/img/structure/B7435268.png)
![(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7435270.png)
![[2-(3-methoxyphenyl)morpholin-4-yl]-(1H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7435272.png)
![2-(3-chlorophenoxy)-2-methyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435275.png)

![2-methyl-2-phenoxy-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435294.png)
![2-[1-[2-Cyano-4-fluoro-5-(trifluoromethyl)phenyl]piperidin-3-yl]acetamide](/img/structure/B7435299.png)
![2,2,2-trifluoro-N-[2-methyl-1-oxo-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-2-yl]acetamide](/img/structure/B7435305.png)
![N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-3-methyl-2-[(2-phenylacetyl)amino]butanamide](/img/structure/B7435313.png)
